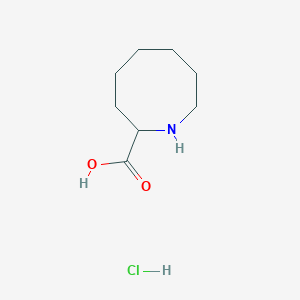

Azocane-2-carboxylic acid hydrochloride

説明

特性

IUPAC Name |

azocane-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSJEVCYTWHFER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNC(CC1)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering Conformational Constraints: A Technical Guide to Azocane-2-carboxylic Acid Hydrochloride in Peptidomimetic Drug Discovery

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, non-natural alicyclic amino acid utilized extensively in medicinal chemistry and peptidomimetic drug design . By incorporating a saturated eight-membered nitrogen heterocycle (the azocane ring), this scaffold provides a unique topological profile that bridges the gap between the rigid constraints of proline (five-membered) and the high flexibility of linear aliphatic amino acids. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical properties, structural causality, and validated experimental workflows required to successfully integrate this sterically demanding building block into modern drug discovery pipelines.

Physicochemical & Structural Profiling

To effectively utilize this scaffold, researchers must first account for its foundational properties. The commercial availability of the hydrochloride salt necessitates specific neutralization protocols prior to coupling [1].

| Property | Value |

| Chemical Name | Azocane-2-carboxylic acid hydrochloride |

| CAS Number | 1803565-99-2 (HCl salt) / 14026-63-2 (Free base)[1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol (Salt) / 157.21 g/mol (Free base)[1][2] |

| Ring Size | 8-membered (Azocane) |

| Typical Purity | ≥ 95%[1] |

Structural & Mechanistic Significance

The decision to incorporate an azocane ring into a peptide backbone is driven by the precise need for conformational restriction . Medium-sized rings (7–9 members) exhibit unique transannular interactions and solvation effects that are absent in smaller heterocycles.

When embedded within a peptidomimetic, the azocane scaffold restricts the ϕ (phi) and ψ (psi) dihedral angles of the backbone. Conformational analysis of eight-membered cyclic peptidomimetics has demonstrated that specific stereoisomers can stabilize rare secondary structures. For example, the 2R,7S stereoisomer of functionalized azocane lactams strongly induces a Type VIa β -turn —a motif that typically requires a cis-amide bond found almost exclusively in proline-rich sequences [3]. Conversely, other diastereomers force an extended backbone geometry[3]. This tunable restriction allows drug developers to lock a ligand into a specific bioactive geometry, enabling it to bind challenging protein-protein interaction (PPI) interfaces while simultaneously shielding adjacent amide bonds from proteolytic degradation.

Synthetic Origins & Asymmetric Assembly

The de novo synthesis of enantiopure azocane-2-carboxylic acid derivatives requires overcoming the significant entropic penalties associated with medium-ring closure. Historically, highly enantioselective routes (>96% ee) have been achieved starting from optically active β -keto esters. This synthetic cascade typically involves tetrazole formation, followed by reduction, protection, and oxidation to yield the α -alkylated azocane-2-carboxylic acid [4]. In modern library generation, transition-metal catalyzed ring-closing metathesis (RCM) utilizing ruthenium catalysts is frequently employed to forge the 8-membered lactam precursors before saturation[3].

Experimental Protocols: Integration into Peptidomimetic Workflows

Handling the hydrochloride salt of a sterically hindered secondary amine requires precise stoichiometric control. The following protocols are designed as self-validating systems to prevent epimerization and ensure high-yielding conversions.

Protocol A: In Situ Free-Basing and N-Fmoc Protection

Objective: Convert the commercial HCl salt into a Solid-Phase Peptide Synthesis (SPPS) compatible Fmoc-protected building block. Causality: Direct acylation of the HCl salt is inefficient and prone to failure. We utilize a biphasic aqueous-organic system with a mild base (Na₂CO₃) to neutralize the hydrochloride salt without causing base-catalyzed racemization at the α -carbon. Fmoc-OSu is explicitly selected over Fmoc-Cl to prevent the formation of highly reactive mixed anhydrides that lead to dipeptide oligomerization.

Step-by-Step Methodology:

-

Dissolution: Suspend 1.0 equivalent of Azocane-2-carboxylic acid hydrochloride in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane (0.2 M final concentration). Stir until complete dissolution indicates successful free-basing.

-

Reagent Addition: Cool the reaction vessel to 0 °C. Dissolve 1.1 equivalents of Fmoc-OSu in a minimal volume of 1,4-dioxane and add dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the disappearance of the free amine via ninhydrin stain on TLC.

-

Workup (Self-Validation): Wash the basic aqueous layer once with diethyl ether to extract unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl at 0 °C. The sudden precipitation or phase separation of the product visually confirms successful protection.

-

Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Amide Bond Formation (Coupling to a Primary Amine)

Objective: Couple the sterically hindered α -carboxylic acid of the azocane ring to a growing peptide chain. Causality: The steric bulk of the 8-membered ring severely retards standard carbodiimide (EDC/DIC) coupling kinetics, risking extended reaction times and oxazolone-mediated epimerization. We mandate the use of the uronium salt HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the acylation forward rapidly despite the steric hindrance.

Step-by-Step Methodology:

-

Activation: Dissolve 1.0 equivalent of N-Fmoc-Azocane-2-carboxylic acid and 1.1 equivalents of HATU in anhydrous DMF (0.1 M).

-

Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution will immediately turn yellow, indicating the formation of the active HOAt ester. Stir for exactly 3 minutes.

-

Coupling: Add 1.2 equivalents of the target primary amine (or resin-bound amine). Stir at room temperature for 2–4 hours.

-

Quench & Purify: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane, wash heavily with brine to remove residual DMF, dry, and purify via reverse-phase HPLC.

Workflow Visualization

Workflow for integrating Azocane-2-carboxylic acid into a peptide synthesis pipeline.

References

-

Johnson & Johnson Pharmaceutical Research and Development. (2004). "Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis". PubMed (Bioorganic & Medicinal Chemistry). URL:[Link]

Sources

Conformational Engineering with Unnatural Amino Acids: A Technical Guide to Azocane-2-Carboxylic Acid Hydrochloride

Executive Summary

In the landscape of modern peptide engineering and fragment-based drug discovery, non-proteinogenic amino acids (NPAAs) are indispensable tools for overcoming the inherent biological instability of natural peptides. Azocane-2-carboxylic acid hydrochloride is a highly specialized, conformationally constrained unnatural α-amino acid. As an 8-membered ring homologue of proline and pipecolic acid, it introduces unique steric bulk and torsional restriction when incorporated into peptide backbones.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural dynamics, and validated experimental workflows for utilizing azocane-2-carboxylic acid hydrochloride in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Profiling & Structural Dynamics

Azocane-2-carboxylic acid is characterized by its 8-membered nitrogen-containing heterocycle. It is predominantly supplied as a hydrochloride salt to enhance its ambient stability, prevent oxidative degradation of the secondary amine, and improve solubility in polar solvents prior to synthetic derivatization 1[1].

Quantitative Structural Data

The fundamental parameters of the hydrochloride salt and its free-base counterpart are summarized below for comparative analytical reference 2[2]:

| Parameter | Specification |

| Chemical Name | Azocane-2-carboxylic acid hydrochloride |

| CAS Number | 1803565-99-2 |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol |

| Base Free Acid CAS | 14026-63-2 |

| Base Free Acid MW | 157.21 g/mol |

| Ring Architecture | 8-membered nitrogen-containing heterocycle (Azocane) |

| SMILES | O=C(C1NCCCCCC1)O.[H]Cl |

Mechanistic Role in Drug Discovery

The incorporation of NPAAs fundamentally alters the drug-like properties of peptidic medicines 3[3]. The 8-membered azocane ring provides three distinct mechanistic advantages:

-

Proteolytic Shielding: The significant steric bulk of the azocane ring physically blocks the active sites of exopeptidases and endopeptidases, drastically increasing the half-life of the peptide in vivo.

-

Conformational Restriction: Similar to proline but with a wider bite angle, azocane-2-carboxylic acid restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone, forcing the peptide into specific secondary structures (e.g., β -turns) that can enhance target receptor affinity.

-

Lipophilicity Enhancement: The expanded aliphatic ring increases the overall lipophilicity of the peptide, which is a critical factor for improving membrane permeability and cellular uptake.

Experimental Workflows: Synthesis & SPPS Integration

Working with azocane-2-carboxylic acid requires specialized protocols. The secondary amine within an 8-membered ring is highly sterically hindered, reducing its nucleophilicity compared to primary amino acids or even smaller cyclic amino acids like proline.

Protocol 1: Fmoc-Protection of the Azocane Scaffold

Causality & Rationale: To utilize this building block in standard SPPS, it must first be N-protected with an Fmoc group. We utilize Fmoc-OSu instead of Fmoc-Cl. Fmoc-Cl is overly reactive and can generate unwanted dipeptide byproducts. Furthermore, because the starting material is a hydrochloride salt, a biphasic basic buffer is required to liberate the nucleophilic free amine.

Step-by-Step Methodology:

-

Solubilization & Neutralization: Dissolve 10.0 mmol of Azocane-2-carboxylic acid hydrochloride in a 1:1 mixture of 10% aqueous Na₂CO₃ (20 mL) and 1,4-dioxane (20 mL). The carbonate base completely neutralizes the HCl salt.

-

Thermal Control: Chill the reaction vessel to 0 °C in an ice bath to minimize the aqueous hydrolysis of the incoming Fmoc reagent.

-

Reagent Addition: Dissolve 12.0 mmol (1.2 eq) of Fmoc-OSu in 10 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 15 minutes.

-

Coupling Phase: Stir the mixture at 0 °C for 1 hour. Remove the ice bath and allow the reaction to proceed at 25 °C for 16 hours. Note: The extended reaction time is strictly necessary due to the steric hindrance of the 8-membered ring.

-

Workup: Evaporate the 1,4-dioxane in vacuo. Dilute the remaining aqueous phase with 30 mL of distilled water and wash with diethyl ether (2 × 20 mL) to extract unreacted Fmoc-OSu.

-

Precipitation: Carefully acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the precipitated Fmoc-Azocane-2-OH into ethyl acetate (3 × 30 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality & Rationale: Coupling an incoming amino acid to the secondary amine of a resin-bound azocane residue is notoriously difficult. Standard carbodiimides (e.g., DIC) are insufficient. We mandate the use of HATU , which generates a highly reactive 7-aza-OBt ester. The pyridine nitrogen of the HOAt leaving group provides a "neighboring group effect," hydrogen-bonding with the incoming amine to accelerate the reaction despite the steric clash.

Step-by-Step Methodology:

-

Resin Swelling: Swell the chosen resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

-

Activation: In a separate vial, dissolve 3.0 eq of Fmoc-Azocane-2-OH and 2.9 eq of HATU in DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIEA). Stir for 2 minutes to ensure complete formation of the active ester.

-

Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 to 3 hours.

-

Self-Validating System (Chloranil Test): Extract a few resin beads and perform a Chloranil test. Crucial Insight: Do not use the standard Kaiser test. The Kaiser test detects primary amines; azocane contains a secondary amine and will yield a false negative. The Chloranil test reacts specifically with secondary amines to form a deep green/blue dialkylaminovinyl derivative.

-

Capping: If the Chloranil test is positive (indicating unreacted secondary amines), treat the resin with 10% acetic anhydride and 10% DIEA in DMF for 10 minutes to prevent deletion sequences.

-

Cleavage: Upon completion of the peptide sequence, cleave the peptide from the resin using a cocktail of TFA / TIS / H₂O (95:2.5:2.5) for 2 hours.

Caption: Workflow for SPPS incorporating sterically hindered azocane-2-carboxylic acid.

Analytical Validation

To confirm the integrity of the azocane-2-carboxylic acid hydrochloride building block prior to synthesis, the following analytical validations are standard 4[4]:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization (ESI+), the expected mass-to-charge ratio ( m/z ) for the protonated free acid [M+H]+ is 158.2 . The hydrochloride salt dissociates in solution, so the MS spectra will reflect the free azocane-2-carboxylic acid mass (157.21 g/mol ).

-

NMR Spectroscopy: ¹H-NMR in D₂O or DMSO- d6 will reveal a characteristic multiplet for the α -proton adjacent to the carboxylic acid and the nitrogen atom, alongside a broad integration of 12 protons corresponding to the six methylene groups of the expanded azocane ring.

References

- BLD Pharm. "1803565-99-2 | Azocane-2-carboxylic acid hydrochloride.

- Arctomsci. "CAS NO. 1803565-99-2 | Azocane-2-carboxylic acid hydrochloride.

- EnamineStore. "EN300-201274 - azocane-2-carboxylic acid hydrochloride.

- ResearchGate. "Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids.

Sources

Azocane-2-Carboxylic Acid Hydrochloride: Physicochemical Profiling, Asymmetric Synthesis, and Peptidomimetic Applications

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is an unnatural, 8-membered cyclic α-amino acid. As a higher homologue of proline (5-membered) and pipecolic acid (6-membered), it serves as a critical building block in advanced peptidomimetics and drug discovery. The 8-membered azocane ring introduces unique conformational constraints, altering the Ramachandran angles of peptide backbones to enhance target affinity and proteolytic stability. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Structural Dynamics

The physical and chemical properties of azocane-2-carboxylic acid hydrochloride dictate its handling and application. The free base form (CAS: 14026-63-2)[1] is prone to intermolecular condensation, forming unwanted diketopiperazine-like dimers over time. To counteract this degradation pathway, the hydrochloride salt (CAS: 1803565-99-2) is universally preferred[2]. The protonation of the secondary amine not only prevents auto-condensation but also significantly enhances aqueous solubility, a prerequisite for biological assays and solid-phase peptide synthesis (SPPS) compatibility[3].

Structural Causality : The 8-membered ring is subject to significant transannular strain (Prelog strain) and torsional strain (Pitzer strain). Unlike the rigid envelope conformation of proline, the azocane ring adopts a flexible boat-chair or crown-like puckering. This flexibility allows it to act as a dynamic conformational lock when incorporated into a peptide chain, forcing the backbone into specific β-turn or polyproline helix-like geometries that a smaller ring cannot achieve.

Table 1: Physicochemical Properties

| Property | Value / Description |

| CAS Number | 1803565-99-2 (HCl Salt)[2] |

| Molecular Formula | C8H16ClNO2 (C8H15NO2 · HCl)[2] |

| Molecular Weight | 193.67 g/mol [2] |

| SMILES | O=C(C1NCCCCCC1)O.[H]Cl[2] |

| Physical State | Solid (typically crystalline powder) |

| Solubility | High in H2O, DMSO, and Methanol; Low in Hexane |

| Subclass | Building Blocks, Aliphatic α-Amino Acid[4] |

Mechanistic Synthesis & Enantioselective Pathways

Synthesizing 8-membered nitrogenous rings is thermodynamically and kinetically challenging. The probability of the two reactive ends meeting is low (unfavorable entropy), and the resulting transannular interactions create a high enthalpic barrier.

Historically, asymmetric synthesis involved the Schmidt rearrangement of α,α-bisalkylated β-keto esters, followed by tetrazole formation, reduction, and oxidation to yield the azocane ring with high enantiomeric excess (>96%)[5]. However, modern approaches favor Ring-Closing Metathesis (RCM) . RCM utilizes a transition-metal catalyst (e.g., Grubbs' 2nd Generation) to drive the cyclization of an N-protected α-allyl amino ester diene precursor. The reaction is driven forward entropically by the evolution of volatile ethylene gas, effectively overcoming the thermodynamic hurdles of 8-membered ring formation[6].

RCM-driven synthetic workflow for Azocane-2-carboxylic acid HCl.

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following RCM-based protocol is designed as a self-validating system. Each step includes specific analytical checkpoints to verify causality and success before proceeding.

Protocol: Synthesis of Azocane-2-carboxylic acid HCl via RCM

-

Step 1: Ring-Closing Metathesis (RCM)

-

Procedure: Dissolve the diene precursor (e.g., N-Boc-N-allyl-2-amino-5-hexenoate) in anhydrous CH2Cl2 (0.01 M to favor intramolecular cyclization over intermolecular oligomerization). Add 5 mol% Grubbs' 2nd Generation catalyst. Reflux under Argon for 12 hours.

-

Causality: High dilution is critical. If the concentration exceeds 0.05 M, intermolecular cross-metathesis (dimerization) will outcompete the entropically disfavored 8-membered ring closure.

-

Self-Validation Checkpoint: Analyze via 1H NMR. The reaction is complete when the terminal olefinic protons (δ 5.0–5.8 ppm) completely disappear, replaced by internal cyclic alkene signals (δ ~5.6 ppm)[6].

-

-

Step 2: Olefin Saturation

-

Procedure: Concentrate the RCM product, dissolve in Methanol, and add 10% Pd/C (10% w/w). Stir under an H2 atmosphere (1 atm) for 4 hours at room temperature. Filter through Celite.

-

Self-Validation Checkpoint: LC-MS analysis must show a mass shift of +2 Da corresponding to the saturated azocane ring.

-

-

Step 3: Global Deprotection and Salt Formation

-

Procedure: Treat the saturated intermediate with 4M HCl in Dioxane at 0 °C, warming to room temperature over 2 hours. Evaporate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the hydrochloride salt.

-

Causality: Using anhydrous HCl in Dioxane prevents premature hydrolysis of the carboxylic acid (if esterified) while quantitatively cleaving the Boc group and immediately forming the stable HCl salt, preventing auto-condensation.

-

Self-Validation Checkpoint: 1H NMR in D2O. The Boc group singlet (δ 1.4 ppm) must be absent. The α-proton should appear as a distinct downfield multiplet (δ ~4.0-4.2 ppm) due to the adjacent protonated amine.

-

Applications in Peptidomimetics & Drug Development

The incorporation of azocane-2-carboxylic acid into peptide sequences is a strategic choice in medicinal chemistry. By replacing standard amino acids or lower homologues (like proline), researchers can systematically expand the local steric bulk and alter the dihedral angles (φ and ψ) of the peptide backbone. This homologation strategy is heavily utilized in the synthesis of enzyme inhibitors and conformationally restricted receptor agonists, where the 8-membered ring fills specific hydrophobic pockets in the target protein's active site that a 5-membered pyrrolidine ring cannot reach[6].

Integration workflow of azocane-2-carboxylic acid into peptidomimetics.

References

- BLD Pharm. "14026-63-2 | Azocane-2-carboxylic acid".

- BLD Pharm. "1803565-99-2 | Azocane-2-carboxylic acid hydrochloride".

- Sigma-Aldrich. "azocane-2-carboxylic acid hydrochloride | 1803565-99-2".

- EnamineStore. "EN300-201274 - azocane-2-carboxylic acid hydrochloride".

- NIH / PMC. "α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis".

- Georg, G. U., & Guan, X. (1992). "Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids". Tetrahedron Letters.

Sources

- 1. 14026-63-2|Azocane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 1803565-99-2|Azocane-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 3. azocane-2-carboxylic acid hydrochloride | 1803565-99-2 [sigmaaldrich.com]

- 4. EnamineStore [enaminestore.com]

- 5. experts.umn.edu [experts.umn.edu]

- 6. α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Safety Profile of Azocane-2-carboxylic acid hydrochloride: A Technical Guide

For researchers and drug development professionals, a thorough understanding of a compound's safety profile is paramount to ensuring laboratory safety and the integrity of experimental outcomes. This guide provides an in-depth analysis of the safety data for Azocane-2-carboxylic acid hydrochloride (CAS Number: 1803565-99-2), a heterocyclic compound of interest in medicinal chemistry. As a senior application scientist, the following information is synthesized from available safety data sheets and best practices in chemical hygiene to provide a comprehensive and practical safety overview.

Chemical Identity and Hazard Identification

Chemical Name: Azocane-2-carboxylic acid hydrochloride CAS Number: 1803565-99-2 Molecular Formula: C8H15NO2 · HCl Structure: (A structural representation would be here)

The primary hazards associated with Azocane-2-carboxylic acid hydrochloride, based on data from suppliers, necessitate a warning classification. The Globally Harmonized System (GHS) classifications indicate the following potential hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1][2]

-

Serious Eye Irritation (Category 2), H319: Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2]

These classifications are represented by the GHS07 pictogram, indicating that the substance can be an irritant, skin sensitizer, and acutely toxic (harmful).[2]

Hazard Summary Table

| Hazard Classification | GHS Code | Description |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed |

| Skin Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation |

| Respiratory Tract Irritation | H335 | May cause respiratory irritation |

First-Aid Measures: A Proactive Approach

In the event of exposure, immediate and appropriate first-aid is critical. The following protocols are based on established chemical safety guidelines.[3][4]

Experimental Protocol: Emergency First-Aid Response

-

Inhalation:

-

Immediately move the affected individual to fresh air.[3]

-

If breathing is difficult or has stopped, trained personnel should administer artificial respiration or oxygen.[4][5]

-

Seek immediate medical attention.[5]

-

Causality: The primary goal is to remove the individual from the contaminated environment to prevent further respiratory irritation and ensure adequate oxygenation.

-

-

Skin Contact:

-

Immediately flush the skin with copious amounts of water for at least 15-20 minutes.[3][6]

-

Remove all contaminated clothing while rinsing.[3]

-

Wash the affected area thoroughly with soap and water.[1]

-

If irritation persists, seek medical advice.[5]

-

Causality: Prompt and prolonged rinsing is essential to dilute and remove the chemical, minimizing skin damage.

-

-

Eye Contact:

-

Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire surface.[4]

-

Remove contact lenses if present and easy to do so.[2]

-

Seek immediate medical attention.[5]

-

Causality: The sensitive nature of eye tissue requires immediate and extensive irrigation to prevent serious and potentially permanent damage.

-

-

Ingestion:

-

Do NOT induce vomiting.[7]

-

Rinse the mouth with water.[1]

-

If the person is conscious, have them drink one or two glasses of water to dilute the substance.

-

Never give anything by mouth to an unconscious person.[7]

-

Call a POISON CENTER or doctor immediately.[2]

-

Causality: Inducing vomiting can cause further damage to the esophagus. Dilution is the preferred initial response.

-

Safe Handling and Storage: Proactive Risk Mitigation

Proper handling and storage are fundamental to preventing exposure and maintaining the chemical's integrity.

-

Handling:

-

Storage:

Workflow for Safe Chemical Handling

Caption: A standard workflow for the safe handling of chemical compounds.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment (PPE).

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[2] Safety showers and eyewash stations must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

Accidental Release Measures

In the event of a spill, a calm and methodical response is necessary to contain the material and protect personnel.

Experimental Protocol: Spill Response

-

Evacuation and Notification:

-

Alert personnel in the immediate area and evacuate if necessary.

-

Restrict access to the spill area.

-

-

Ventilation:

-

Ensure the area is well-ventilated, using the fume hood to control dust or vapors.[2]

-

-

Containment and Cleanup:

-

Wear appropriate PPE (respirator, gloves, safety goggles, lab coat).

-

For a solid spill, carefully sweep or vacuum the material, avoiding dust generation.[5]

-

For a solution, absorb the spill with an inert material such as vermiculite, sand, or earth.[2]

-

Place the contained material into a sealed, labeled container for hazardous waste disposal.[5]

-

-

Decontamination:

-

Clean the spill area with soap and water.

-

Dispose of all cleanup materials as hazardous waste.

-

Spill Response Decision Tree

Caption: A decision-making workflow for responding to a chemical spill.

Fire-Fighting Measures

While specific data for Azocane-2-carboxylic acid hydrochloride is limited, general principles for organic compounds apply.

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[5] The hydrochloride salt may also produce hydrogen chloride gas.[10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Toxicological and Ecological Information

Conclusion

The safe handling of Azocane-2-carboxylic acid hydrochloride requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks and ensure a safe laboratory environment. The core principles of hazard assessment, engineering controls, personal protective equipment, and emergency preparedness are the cornerstones of a strong safety culture.

References

-

PubChem. (n.d.). Azocan. National Center for Biotechnology Information. Retrieved from [Link]

- Generic Safety Data Sheet. (n.d.). Safety Data Sheet.

-

Cole-Parmer. (2004, December 23). Material Safety Data Sheet - Chromane-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). Composition and methods for firefighting hydrocarbon fires.

-

Lockout Tagout. (2024, August 8). First Aid Treatment & Chemical Exposure Control. Retrieved from [Link]

-

Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

-

3M. (n.d.). Safety Data Sheet: 3M™ Super Trim Adhesive, PN 08090. Retrieved from [Link]

-

Covestro Solution Center. (2012, August 22). Safety Data Sheet. Retrieved from [Link]

-

National Business Crime Centre. (n.d.). First Aid for Acid Attacks. Retrieved from [Link]

-

Henkel. (2019, October 10). Safety Data Sheet: Hysol 6510. Retrieved from [Link]

-

Wikipedia. (n.d.). Azocane. Retrieved from [Link]

-

American Chemistry Council. (n.d.). First Aid and Medical Treatment. Retrieved from [Link]

-

Hull, T. R., Stec, A. A., & Paul, K. T. (n.d.). Hydrogen Chloride in Fires. University of Central Lancashire. Retrieved from [Link]

-

PCC Group Product Portal. (2021, February 7). Which chemicals should be used to effectively extinguish fires?. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. trdsf.com [trdsf.com]

- 4. en.hesperian.org [en.hesperian.org]

- 5. aksci.com [aksci.com]

- 6. nbcc.police.uk [nbcc.police.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. enamine.enamine.net [enamine.enamine.net]

- 9. fishersci.fr [fishersci.fr]

- 10. publications.iafss.org [publications.iafss.org]

Azocane-2-Carboxylic Acid Hydrochloride: A Non-Proteinogenic Scaffold for Advanced Peptidomimetics

Executive Summary

In the pursuit of highly stable, target-specific peptide therapeutics, non-proteinogenic amino acids serve as critical structural modulators. While proline is the canonical 5-membered cyclic amino acid known for inducing β -turns and disrupting α -helices, expanding the aliphatic ring introduces profound conformational restrictions and physicochemical enhancements. Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2)[1], an 8-membered ring homologue of proline, has emerged as a highly specialized building block in medicinal chemistry.

This technical whitepaper provides an in-depth analysis of azocane-2-carboxylic acid, detailing its structural dynamics, synthetic methodologies, and integration into solid-phase peptide synthesis (SPPS) workflows to engineer protease-resistant peptidomimetics.

Structural & Physicochemical Profiling

The transition from a 5-membered pyrrolidine ring (proline) to an 8-membered azocane ring fundamentally alters the amino acid's steric bulk, lipophilicity, and rotational degrees of freedom. The expanded ring system forces unique transannular interactions and ring-puckering dynamics that are absent in smaller homologues.

Table 1: Physicochemical & Structural Comparison of Cyclic α -Amino Acids

| Amino Acid | Ring Size | Chemical Formula | CAS Number (Base / HCl Salt) | Relative Lipophilicity | Steric Hindrance Profile |

| Proline | 5 | C₅H₉NO₂ | 147-85-3 / 52309-32-7 | Low | Baseline |

| Pipecolic Acid | 6 | C₆H₁₁NO₂ | 3105-95-1 / 6234-06-6 | Moderate | Moderate |

| Azepane-2-carboxylic acid | 7 | C₇H₁₃NO₂ | 5227-53-2 / 5227-52-1 | High | High |

| Azocane-2-carboxylic acid | 8 | C₈H₁₅NO₂ | 14026-63-2 / 1803565-99-2 | Very High | Extreme |

Data synthesized from commercial chemical databases including BLD Pharm[2] and CymitQuimica[3].

Conformational Dynamics & Peptidomimetic Design

The integration of azocane-2-carboxylic acid into a peptide backbone exerts a powerful stabilizing effect through the hydrophobic effect and conformational constriction [4].

Causality in Design: In naturally occurring peptides, the peptide bond predominantly exists in the trans conformation. However, cyclic amino acids like proline lower the energy barrier between cis and trans isomers. The massive steric bulk of the 8-membered azocane ring drastically shifts this cis/trans amide bond equilibrium. When incorporated into a peptidomimetic, the azocane ring acts as a steric shield, physically blocking the active sites of proteolytic enzymes (e.g., DPP-4, neprilysin), thereby conferring extreme metabolic stability. Furthermore, the high lipophilicity of the 8-membered carbon ring significantly enhances cell membrane permeability.

Mechanistic pathway of azocane-2-carboxylic acid inducing metabolic stability and target affinity.

Synthetic Methodologies & Experimental Protocols

Protocol A: Asymmetric Synthesis of the Monomer

Synthesizing macrocyclic aliphatic amino acids with high enantiomeric purity is thermodynamically challenging. The authoritative protocol established by Georg and Guan (1992)[5] utilizes a chiral pool approach to achieve >96% enantiomeric excess.

Step-by-Step Workflow:

-

Starting Material: Begin with optically active β -keto esters to establish the initial stereocenter.

-

Tetrazole Formation: React the β -keto ester with trimethylsilyl azide (TMSN₃) to form a tetrazole intermediate. Causality: The tetrazole acts as a rigid directing group that dictates the stereochemistry of the subsequent reduction[6].

-

Reduction: Perform catalytic hydrogenation to reduce the intermediate, locking the α -alkylated stereocenter in place.

-

Protection & Oxidation: Protect the resulting secondary amine (using Fmoc-Cl or Boc₂O), followed by oxidation of the functional group to yield the α -alkylated azocane-2-carboxylic acid methyl ester.

-

Saponification: Hydrolyze the ester using LiOH, followed by acidification with HCl to precipitate azocane-2-carboxylic acid hydrochloride .

Protocol B: Fmoc-SPPS Integration of Azocane-2-Carboxylic Acid

Coupling an amino acid onto the secondary amine of the azocane ring is notoriously difficult. The 8-membered ring severely restricts the nucleophilic attack trajectory. Standard HBTU/DIC coupling will fail, leading to truncated peptide sequences.

Self-Validating SPPS Protocol:

-

Resin Swelling: Swell Rink Amide AM resin (0.5 mmol/g loading) in DMF for 30 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

-

Activation (Overcoming Steric Hindrance): Use highly reactive coupling reagents. Dissolve 4 eq. of Fmoc-Azocane-2-OH, 4 eq. of HATU (which forms a highly reactive 7-azabenzotriazole active ester), and 4 eq. of HOAt in DMF. Add 8 eq. of DIEA.

-

Microwave-Assisted Coupling: Transfer the activated mixture to the resin. Apply microwave irradiation (75°C, 15 Watts) for 20 minutes. Causality: Thermal energy is strictly required to overcome the high activation energy barrier caused by the steric bulk of the 8-membered ring.

-

Validation via Chloranil Test: Critical Step. Because azocane-2-carboxylic acid forms a secondary amine upon Fmoc deprotection, the standard Kaiser test will yield a false negative. You must use the Chloranil test (acetaldehyde/p-chloranil in DMF/toluene). A positive result (blue/green beads) confirms the presence of the secondary amine.

-

Cleavage: Cleave the final peptide using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

Optimized Fmoc-SPPS workflow for incorporating the highly hindered azocane-2-carboxylic acid.

Applications in Drug Discovery

The strategic insertion of azocane-2-carboxylic acid into peptide sequences is a hallmark of advanced drug design. By replacing standard proline residues with this 8-membered homologue, researchers can achieve:

-

Enhanced Half-Life: The non-natural ring size renders the peptide bond virtually invisible to endogenous human proteases.

-

Receptor Subtype Selectivity: The expanded dihedral angles force the peptide into highly specific macrocyclic conformations, which can differentiate between closely related receptor subtypes (e.g., selective NK1 vs. NK3 receptor antagonism)[7].

-

Lipophilic Tuning: The addition of three methylene groups (compared to proline) drastically increases the LogP of the peptide, facilitating blood-brain barrier (BBB) penetration for CNS-targeted therapeutics[4].

References

Sources

- 1. 1803565-99-2|Azocane-2-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. 14026-63-2|Azocane-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. CAS 5227-53-2: Azepan-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

"Azocane-2-carboxylic acid hydrochloride" as a proline analog

Engineering Conformational Space: Azocane-2-Carboxylic Acid Hydrochloride as a Next-Generation Proline Analog in Peptidomimetic Drug Discovery

Executive Summary

Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, 8-membered ring homologue of L-proline[1]. As peptidomimetics evolve to target complex protein-protein interactions (PPIs) and deep hydrophobic pockets, standard proline residues often lack the necessary steric bulk and lipophilicity. This technical guide provides an in-depth analysis of azocane-2-carboxylic acid, detailing its conformational dynamics, synthetic incorporation methodologies via Solid-Phase Peptide Synthesis (SPPS), and its emerging role in pharmacological applications such as immuno-DASH (Dipeptidyl Peptidase) inhibition.

The Role of Proline Analogs in Medicinal Chemistry

In native peptides, proline is unique; its secondary amine forms a 5-membered pyrrolidine ring with the alpha-carbon, restricting the backbone dihedral angle ϕ to approximately -65°. This constraint heavily influences the cis/trans isomerization equilibrium of the preceding peptidyl-prolyl amide bond. However, in rational drug design, the pyrrolidine ring is sometimes insufficient to fully occupy target binding sites or to protect against proteolytic degradation.

Ring-expanded proline analogs—progressing from pipecolic acid (6-membered) to azepane-2-carboxylic acid (7-membered) and finally to azocane-2-carboxylic acid (8-membered)—offer a programmable gradient of steric bulk and lipophilicity. The hydrochloride salt of azocane-2-carboxylic acid is the preferred stable synthon for these applications, as it prevents premature decarboxylation and oxidative degradation during storage[1].

Chemical & Physical Profiling

To understand the utility of the azocane scaffold, it must be compared against its lower homologues. The 8-membered ring introduces significant transannular strain, which fundamentally alters its reactivity and 3D spatial projection.

| Compound | Ring Size | Molecular Formula | CAS Number | Key Structural & Functional Feature |

| Proline | 5-membered | C5H9NO2 | 147-85-3 | Rigid pyrrolidine, baseline cis/trans ratio |

| Pipecolic Acid | 6-membered | C6H11NO2 | 3105-95-1 | Chair conformation, increased protease stability |

| Azepane-2-COOH | 7-membered | C7H13NO2 | 5227-53-2 | Enhanced conformational flexibility[2] |

| Azocane-2-COOH | 8-membered | C8H15NO2 | 14026-63-2 | High lipophilicity, transannular strain, max steric bulk |

Note: The hydrochloride salt of Azocane-2-carboxylic acid (CAS: 1803565-99-2) is utilized in synthesis to ensure amine stability[1].

Conformational Dynamics and Structural Biology

The causality behind choosing an 8-membered ring lies in its thermodynamic impact on the peptide backbone. The steric clash between the bulky azocane ring and the preceding amino acid residue alters the activation energy ( Ea ) required for peptidyl-prolyl isomerases (PPIases) or spontaneous thermal isomerization.

Unlike the rigid 5-membered ring, the 8-membered ring can adopt multiple low-energy conformations (e.g., boat-chair, crown). This allows it to act as a dynamic "hydrophobic plug" in enzymatic active sites. This is particularly useful in designing competitive inhibitors where the azocane ring fills the S1 hydrophobic pocket of a protease, displacing water molecules and driving binding affinity through the hydrophobic effect.

Logical flow of ring expansion from proline to azocane-2-carboxylic acid altering conformation.

Synthetic Methodologies & Incorporation Protocols

The de novo synthesis of α -alkylated azocane-2-carboxylic acids was famously optimized through asymmetric synthesis starting from optically active β -keto esters, involving tetrazole formation and Schmidt rearrangement[3]. For modern peptide chemists, incorporating the commercially available Fmoc-protected derivative via SPPS requires specialized protocols due to the severe steric hindrance of the secondary amine[4].

Protocol: Solid-Phase Peptide Synthesis (SPPS) with Azocane-2-Carboxylic Acid

Causality & Rationale: The 8-membered ring introduces severe steric bulk at the α -carbon, hindering both the activation of its carboxylate and the subsequent acylation of its secondary amine. Standard coupling reagents (e.g., HBTU/HOBt) are kinetically inefficient here. We employ HATU with HOAt to generate a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which accelerates the acylation process.

-

Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 15 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x).

-

Pre-Activation: In a separate vial, dissolve 4.0 eq (0.4 mmol) of Fmoc-Azocane-2-carboxylic acid and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to form the active ester.

-

Coupling: Add the activated mixture to the resin. Agitate at room temperature for 4 to 6 hours (extended time is critical to overcome the steric barrier of the 8-membered ring).

-

Self-Validation (Kaiser Test): To confirm the acylation of the primary amine on the resin, perform a Kaiser test. A successful coupling yields colorless beads. Note: When coupling the subsequent amino acid onto the deprotected azocane nitrogen, the Chloranil test must be used, as azocane presents a secondary amine[4].

-

Capping: Treat with 10% acetic anhydride and 10% DIPEA in DMF for 15 minutes to truncate any unreacted sequences, ensuring a self-purifying workflow.

Step-by-step SPPS workflow for coupling sterically hindered azocane-2-carboxylic acid.

Pharmacological Applications: Immuno-DASH Inhibition

A premier application of azocane-2-carboxylic acid is in the development of inhibitors for the DASH (Dipeptidyl Peptidase IV Activity and/or Structure Homologues) family, including DPP4, DPP8, and DPP9. These cytosolic proteases cleave dipeptides from the N-terminus of substrates, specifically recognizing a proline in the P1 position.

By substituting natural proline with azocane-2-carboxylic acid, researchers create highly potent, competitive inhibitors. The increased steric bulk prevents the enzyme's catalytic triad from properly aligning for amide bond hydrolysis, effectively trapping the enzyme. Such immuno-DASH inhibitors have been shown to induce macrophage pyroptosis and sensitize tumor cells to cytotoxic T-lymphocyte (CTL) killing, marking a breakthrough in cancer immunotherapy[5].

Conclusion

Azocane-2-carboxylic acid hydrochloride is far more than a simple structural curiosity; it is a precision-engineered tool for peptidomimetic drug discovery. By understanding the causality between its 8-membered ring structure, its conformational constraints, and its specific SPPS requirements, researchers can leverage this scaffold to unlock new therapeutic modalities, particularly in protease inhibition and structurally stabilized biologics.

Sources

- 1. EnamineStore [enaminestore.com]

- 2. CAS 5227-53-2: Azepan-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. US11096924B2 - Combination therapies using immuno-dash inhibitors and PGE2 antagonists - Google Patents [patents.google.com]

Structural and Conformational Paradigm Shifts in Peptidomimetics: Azocane-2-carboxylic Acid Hydrochloride vs. L-Proline

Executive Summary

The incorporation of unnatural amino acids into peptide backbones represents a cornerstone of modern drug design. While L-proline is the biological gold standard for inducing conformational rigidity and β -turns, its susceptibility to prolyl endopeptidases and limited lipophilicity drive the need for synthetic homologues. Azocane-2-carboxylic acid hydrochloride[1], an 8-membered ring analogue, offers a radically different physicochemical profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural divergence, synthetic methodologies, and conformational dynamics between these two cyclic amino acids, providing actionable protocols for researchers engineering next-generation peptidomimetics.

Structural and Physicochemical Divergence

L-Proline (pyrrolidine-2-carboxylic acid) features a 5-membered ring that imposes a strict constraint on the peptide backbone's ϕ dihedral angle (typically restricted to ~ -65°). In contrast, azocane-2-carboxylic acid contains an 8-membered saturated nitrogen heterocycle. The expansion by three methylene units fundamentally alters the molecule's properties.

The larger ring introduces significant transannular steric interactions, relaxing the strict ϕ angle constraint while simultaneously increasing the steric bulk around the peptide bond. Furthermore, the unnatural lipophilic nature of the azocane side chain enhances the hydrophobic effect, which is critical for stabilizing folded peptide structures and improving passive cell membrane permeability[2].

Table 1: Quantitative Physicochemical & Structural Comparison

| Property | L-Proline | Azocane-2-carboxylic acid |

| Ring Size | 5-membered (Pyrrolidine) | 8-membered (Azocane) |

| Chemical Formula | C5H9NO2 | C8H15NO2 |

| Molecular Weight | 115.13 g/mol | 157.21 g/mol (Free base) |

| Lipophilicity (LogP) | Hydrophilic / Low LogP | Highly Lipophilic / High LogP |

| Backbone Constraint | Rigid ϕ angle (~ -65°) | Relaxed ϕ angle, high transannular strain |

| Proteolytic Stability | Susceptible to prolyl endopeptidases | Highly resistant to standard proteases |

Conformational Dynamics and Cis-Trans Isomerization

The tertiary amide bond formed by cyclic amino acids uniquely populates both cis and trans conformations. In L-proline, the energy difference between the cis ( ω ≈ 0°) and trans ( ω ≈ 180°) states is relatively small, allowing it to act as a conformational switch in native proteins.

When transitioning to the 8-membered azocane ring, the conformational landscape shifts dramatically. Conformational analysis of 8-membered cyclic peptidomimetics reveals that the increased steric bulk of the azocane ring can force the preceding amide bond into rare geometries. For instance, specific stereoisomers of azocane derivatives have been shown to stabilize Type VIa β -turns—a rare motif typically bearing a cis amide bond—or adopt extended geometries that mimic the C(+) conformer of oxidized[Cys-Cys] motifs[3].

Fig 1. Divergent conformational pathways induced by ring expansion from proline to azocane.

Synthetic Methodologies: Accessing the Azocane Scaffold

Synthesizing 8-membered rings is notoriously challenging due to unfavorable entropic factors and transannular strain (medium-ring effects). While early asymmetric syntheses utilized optically active β -keto esters followed by tetrazole formation and reduction[4], modern approaches heavily rely on Ring-Closing Metathesis (RCM) to generate these higher ring homologues[5].

Protocol 1: Synthesis of Azocane-2-carboxylic Acid via Ring-Closing Metathesis

-

Step 1: Precursor Assembly. Synthesize the α -allyl- α -amino ester diene precursor via tandem N-alkylation/ π -allylation.

-

Causality: This establishes the terminal alkenes required for the subsequent metathesis step, allowing access to higher ring homologues of enantioenriched proline[5].

-

-

Step 2: Ring-Closing Metathesis (RCM). Treat the diene with a 1st-generation Grubbs benzylidene ruthenium catalyst in dilute dichloromethane.

-

Causality: The 1st-generation catalyst is specifically chosen over the 2nd-generation imidazoline catalyst because the latter promotes extensive intermolecular oligomerization at the concentrations required for 8-membered ring formation[3].

-

-

Step 3: Alkene Hydrogenation. Subject the resulting azocine to catalytic hydrogenation (Pd/C, H2 ).

-

Causality: Reduces the unsaturated macrocycle to the fully saturated azocane ring, eliminating alkene-induced conformational constraints.

-

-

Step 4: Deprotection and Salt Formation. Cleave the ester/protecting groups and precipitate with HCl.

-

Causality: The free base of azocane-2-carboxylic acid is an unstable oil; conversion to the hydrochloride salt[1] yields a bench-stable, highly pure powder suitable for Solid-Phase Peptide Synthesis (SPPS).

-

Experimental Protocol: NMR-Based Conformational Analysis

To validate the structural impact of substituting L-proline with azocane-2-carboxylic acid in a synthesized peptidomimetic, a rigorous NMR workflow is required to determine the cis/trans ratio of the tertiary amide bond[3].

Protocol 2: Thermodynamic Profiling of Peptidyl-Azocane Bonds

-

Step 1: Solvent Selection & Preparation. Dissolve the peptidomimetic in D2O or CDCl3 (depending on lipophilicity).

-

Causality: Deuterated solvents prevent the masking of critical aliphatic α -proton signals by solvent peaks, which are essential for identifying the azocane ring system.

-

-

Step 2: 1D 1H NMR Acquisition. Acquire a standard 1D spectrum to identify the α -proton chemical shifts.

-

Causality: The cis and trans rotamers of the tertiary amide bond exchange slowly on the NMR timescale, resulting in two distinct sets of peaks. Integration of the α -protons provides the initial equilibrium constant ( Keq ).

-

-

Step 3: 2D ROESY Analysis. Perform a 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment with a mixing time of 200-300 ms.

-

Causality: For mid-sized peptidomimetics (~1000 Da), standard NOESY cross-peaks can cross zero due to the correlation time ( τc ). ROESY ensures positive cross-peaks, allowing unambiguous assignment of spatial proximity between the Hα(i−1) and the azocane Hα(i) (cis indicator) or Hδ(i) (trans indicator).

-

-

Step 4: Thermodynamic Calculation. Perform Variable Temperature (VT) NMR from 298K to 350K.

-

Causality: By monitoring the coalescence of the cis and trans peaks, the activation energy ( ΔG‡ ) of the peptidyl-azocane isomerization can be calculated via the Eyring equation, quantifying the steric restriction imposed by the 8-membered ring.

-

Applications in Drug Development

The strategic replacement of L-proline with azocane-2-carboxylic acid serves two primary functions in pharmacology. First, the addition of three hydrophobic methylene units significantly increases the overall lipophilicity of the peptide, which is a proven strategy to enhance drug permeability across biological barriers[2]. Second, the unnatural 8-membered ring is not recognized by native prolyl endopeptidases, granting the peptidomimetic profound metabolic stability and extending its half-life in vivo.

References

-

[4] Asymmetric synthesis of α-alkylated α-amino acids: azocane-2-carboxylic acids. Tetrahedron Letters. 4

-

[1] EN300-201274 - EnamineStore (azocane-2-carboxylic acid hydrochloride). EnamineStore. 1

-

[3] Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis. PubMed / NIH. 3

-

[5] α-Allyl-α-aryl α-Amino Esters in the Asymmetric Synthesis of Acyclic and Cyclic Amino Acid Derivatives by Alkene Metathesis. The Journal of Organic Chemistry / ACS.5

-

[2] Overview of Synthesis and Applications of Unnatural Lipophilic α-Amino Acids. ResearchGate. 2

Sources

- 1. EnamineStore [enaminestore.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and conformational analysis of eight-membered cyclic peptidomimetics prepared using ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. experts.umn.edu [experts.umn.edu]

- 5. pubs.acs.org [pubs.acs.org]

The Biological Significance of Azocane Derivatives: A Technical Whitepaper on Scaffold Pharmacology and Therapeutic Development

Executive Summary: The Azocane Paradigm

Azocane (also known as heptamethyleneimine or octahydroazocine) is a fully saturated, eight-membered nitrogen-containing heterocyclic organic compound[1]. Historically, medicinal chemistry has heavily favored five- and six-membered aza-heterocycles (e.g., pyrrolidines and piperidines) due to their synthetic accessibility. However, the azocane ring is increasingly recognized as a "privileged structure" in modern drug discovery[2].

From an application scientist's perspective, the true biological significance of the azocane scaffold lies in its unique conformational flexibility. The eight-membered ring allows for dynamic steric accommodation, enabling the molecule to mimic the complex structural motifs of natural alkaloids[1]. This structural plasticity makes azocane derivatives highly valuable for developing targeted central nervous system (CNS) agents, potent antihypertensives, and emerging anti-infective therapies[1][3].

Mechanistic Grounding: Guanethidine and Sympathetic Blockade

To understand the pharmacological potential of azocane, one must examine its most clinically validated derivative: guanethidine ([2-(azocan-1-yl)ethyl]guanidine)[4]. Approved as a potent antihypertensive agent, guanethidine's efficacy is rooted in its ability to selectively inhibit postganglionic adrenergic transmission[5].

The Causality of Adrenergic Blockade: Guanethidine functions as a false neurotransmitter, and its mechanism is a masterclass in targeted cellular hijacking. The causality of its action is driven by its high affinity for the norepinephrine transporter (NET)[6]. Upon active transport into the presynaptic sympathetic neuron, guanethidine utilizes the vesicular monoamine transporter (VMAT) to concentrate within synaptic vesicles[4][6].

This initiates a self-validating depletion cycle: guanethidine physically displaces endogenous norepinephrine (NE) from the vesicles, leading to a gradual depletion of NE stores[4][6]. Concurrently, its accumulation exerts a local anesthetic-like effect on the nerve terminal membrane, disrupting the normal exocytotic machinery and preventing the release of any remaining NE upon the arrival of an action potential[4].

Caption: Guanethidine mechanism: Active presynaptic uptake and vesicular NE displacement.

Emerging Therapeutic Frontiers

Beyond historical cardiovascular applications, the azocane scaffold is actively driving novel therapeutic developments across multiple indications.

A. Opioid Receptor Antagonism & Fentanyl Countermeasures

Recent synthetic expansions of the azocane core have yielded novel fentanyl analogues designed specifically to counteract opioid-induced respiratory depression[7]. By expanding the standard 7-membered core ring to a 5-azocane derivative, researchers identified lead candidates (e.g., Compounds 46, 53, and 69) that effectively block the antinociception of fentanyl[7]. The incorporation of the flexible 8-membered azocane ring alters the receptor binding kinetics, fundamentally shifting the pharmacological profile of the fentanyl analogue from a lethal agonist to a life-saving antagonist[7].

B. Antimicrobial and Anti-infective Agents

Azocane derivatives are being rigorously evaluated against resistant bacterial and fungal strains. The steric bulk and high lipophilicity of the 8-membered ring facilitate superior membrane penetration in pathogens[1][3]. Preliminary studies on analogous medium-sized aza-heterocycles demonstrate broad-spectrum efficacy, positioning azocane as a promising scaffold for overcoming antimicrobial resistance[3].

C. Spirocyclic Diamines in CNS Targeting

Spirocyclic diamines containing azocane rings have been synthesized to explore uncharted chemical space for CNS targets[8]. These rigidified yet conformationally unique scaffolds have demonstrated activity as micromolar inhibitors of the M4 muscarinic acetylcholine receptor (mAChR), highlighting the azocane ring's utility in neuropharmacology and targeted receptor modulation[8].

Data Presentation: Quantitative Biological Activity of Azocane & Related Scaffolds

The following table summarizes the quantitative pharmacological metrics of azocane derivatives and analogous medium-ring heterocycles across various biological targets:

| Compound / Derivative | Target / Organism | Quantitative Metric | Biological Significance | Ref |

| Uleine (Bridged Azocane) | Acetylcholinesterase (AChE) | IC50 = 279 μM | Alzheimer's disease model | [1] |

| Uleine (Bridged Azocane) | β-secretase (BACE1) | IC50 = 180 nM | Amyloid-β reduction | [1] |

| Imidazoline-Oxazoline (10d) | Bacteria and Fungi | MIC = 21.9 - 42.6 µg/mL | Broad-spectrum anti-infective | [3] |

| Benzosuberone (13 and 14) | Staphylococcus aureus | MIC = 125 µg/mL | Gram-positive targeting | [3] |

| 5-azocane derivatives (46, 53, 69) | Opioid Receptors | Effective Dose = 10 mg/kg | Fentanyl antinociception blockade | [7] |

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step requires explicit analytical confirmation before progressing, ensuring that experimental artifacts do not confound biological readouts.

Protocol 1: Synthesis of Guanethidine (Azocane Alkylation and Guanylation)

Causality: This synthesis relies on step-wise nucleophilic substitutions. The initial alkylation requires a weak base to prevent over-alkylation of the secondary amine, while the reduction step requires strictly anhydrous conditions to prevent the violent quenching of the hydride reagent[4].

-

Alkylation: React azocane (heptamethyleneimine) with chloroacetonitrile in the presence of sodium carbonate (base) and toluene (solvent). Reflux the mixture to yield 1-(cyanomethyl)azocane[4].

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC). Do not proceed until the secondary amine precursor spot is entirely consumed.

-

-

Reduction: Reduce the isolated 1-(cyanomethyl)azocane to the primary amine, 1-(2-aminoethyl)azocane, using lithium aluminum hydride (LiAlH4) in anhydrous ether[4].

-

Self-Validation: Perform Infrared (IR) spectroscopy. Confirm the complete disappearance of the sharp nitrile peak (~2200 cm⁻¹) and the appearance of primary amine N-H stretching bands.

-

-

Guanylation: React the validated primary amine with S-methylisothiourea sulfate in ethanol under heat to yield guanethidine sulfate[4].

-

Self-Validation: Utilize Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the integration and chemical shifts of the newly formed guanidine protons.

-

Protocol 2: In Vitro Antimicrobial & Biofilm Evaluation of Azocane Derivatives

Causality: Assessing both planktonic (MIC) and biofilm-forming states is critical. The azocane ring's unique lipophilicity may differentially impact its ability to penetrate the extracellular polymeric substance (EPS) of a biofilm compared to targeting free-floating cells[3].

-

Inoculum Preparation: Culture the target strain (e.g., Pseudomonas aeruginosa or Staphylococcus aureus) in Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Self-Validation: Measure the OD600 to standardize the suspension to a 0.5 MacFarland equivalent, ensuring a consistent starting Colony Forming Unit (CFU) count[3].

-

-

MIC Microtiter Assay: In a sterile 96-well plate, perform serial dilutions of the synthesized azocane derivatives (range: 1 - 2500 µg/mL). Add the standardized bacterial suspension[3].

-

Viability Readout: Incubate at 37°C for 24 hours. Add resazurin dye to all wells.

-

Self-Validation: The lowest concentration preventing the colorimetric shift of resazurin (from non-fluorescent blue to fluorescent pink) is recorded as the MIC[3]. This provides an objective metabolic readout, eliminating the subjectivity of visual turbidity assessments.

-

-

Biofilm Eradication Assay: Culture the bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose to induce biofilm formation. After a 24-hour treatment with the azocane derivative, wash the wells to remove planktonic cells. Stain the remaining matrix with 0.1% Crystal Violet, solubilize with 95% ethanol, and read absorbance at 595 nm[3].

Caption: Iterative and self-validating workflow for azocane derivative drug discovery.

Conclusion

The azocane scaffold has successfully transitioned from a historical footnote in cardiovascular pharmacology to a highly versatile, privileged structure in modern drug discovery. The eight-membered ring's unique steric and conformational properties allow medicinal chemists to precisely tune biological activity. Whether acting as a false neurotransmitter for adrenergic blockade, modulating opioid receptors to reverse fentanyl toxicity, or penetrating bacterial biofilms, azocane derivatives represent a critical and expanding frontier in therapeutic development.

References

-

Grokipedia. azocane - Grokipedia. Retrieved from: [Link]

-

PubChem - NIH. Guanethidine | C10H22N4 | CID 3518. Retrieved from:[Link]

-

Reymond Research Group. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from:[Link]

-

PMC - NIH. Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression. Retrieved from:[Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Guanethidine | C10H22N4 | CID 3518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spirocyclic Diamine Scaffolds for Medicinal Chemistry [gdb.unibe.ch]

The Carboxylic Acid Paradigm: Advanced Strategies for Heterocycle Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

Historically, the construction of complex heterocyclic scaffolds in medicinal chemistry relied heavily on multistep polar bond formations, often requiring sensitive organometallic reagents or harsh dehydrating conditions. However, the ubiquitous, bench-stable, and structurally diverse carboxylic acid has emerged as a premier precursor for heterocycle synthesis.

This technical guide explores two distinct, state-of-the-art mechanistic paradigms for synthesizing novel heterocyclic compounds directly from carboxylic acids:

-

Condensation-Dehydration Pathways: Utilizing modern coupling reagents (e.g., HBTU) or microdroplet environments to bypass the harsh conditions of classical Phillips-Ladenburg reactions.

-

Radical Decarboxylative Cross-Coupling (DCC): Leveraging metallaphotoredox catalysis to extrude CO₂ and forge C(sp³)–C(sp²) bonds, enabling the late-stage functionalization of complex heterocycles.

By understanding the causality behind these experimental choices, drug development professionals can streamline synthetic routes, improve atom economy, and rapidly expand chemical space.

Paradigm I: Condensation-Dehydration (Benzimidazole Scaffolds)

The Causality of Activation

The benzimidazole core is a privileged scaffold in pharmacology, present in numerous clinically used drugs[1]. The foundational method for its synthesis—the Phillips-Ladenburg reaction—involves the direct condensation of an o-phenylenediamine with a carboxylic acid. However, because the carboxylic acid carbon is only weakly electrophilic, this classical approach requires strong mineral acids (e.g., polyphosphoric acid or aqueous HCl) and prolonged heating[1][2]. These harsh conditions severely limit substrate scope, often destroying sensitive functional groups[1].

To solve this, modern methodologies focus on in situ electrophilic activation . By converting the carboxylic acid into a highly reactive intermediate (such as an active ester), the activation energy for nucleophilic attack by the diamine is drastically lowered.

Modern Activation Strategies

-

HBTU-Promoted Methodology: Utilizing N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) in the presence of a base (DIPEA) rapidly converts the acid into a benzotriazole active ester. This allows the initial amide bond formation to occur at room temperature, followed by a mild reflux to drive cyclodehydration[1].

-

Microdroplet Acceleration: A metal-free, ultra-fast alternative utilizes nano-electrospray (nESI) ionization. In electrostatically charged microdroplets, the extraordinary acidity at the droplet surface protonates the carboxylic acid, turning it into a potent C-centered electrophile. This accelerates the bimolecular reaction by orders of magnitude compared to bulk solution, driven further by limited solvation at the interface[3].

Mechanistic pathway of HBTU-promoted benzimidazole synthesis from carboxylic acids.

Protocol: HBTU-Promoted One-Pot Synthesis

This self-validating protocol ensures high yields by separating the activation and cyclization phases, preventing unwanted side reactions[1].

Reagents: Carboxylic acid (1.0 equiv), N-ethyldiisopropylamine (DIPEA, 1.9 equiv), HBTU (2.0 equiv), o-phenylenediamine (1.0 equiv), Toluene or DMF (solvent). Step-by-Step Procedure:

-

Acid Activation: Dissolve the commercially available carboxylic acid (1.0 equiv) in 30 mL of toluene (or DMF for highly polar substrates). Add DIPEA (1.9 equiv) and stir the solution for 10 minutes at room temperature to ensure complete deprotonation.

-

Esterification: Add HBTU (2.0 equiv) to the stirring solution. Stir for an additional 10 minutes. Causality check: The solution may change color as the active ester forms; prolonged stirring here is unnecessary and may lead to degradation.

-

Amide Formation: Introduce o-phenylenediamine (1.0 equiv) to the reaction mixture. Stir at room temperature for 4 hours. TLC monitoring should indicate the disappearance of the active ester and the formation of the highly polar acyclic amide intermediate.

-

Cyclodehydration: Heat the reaction mixture under reflux for 3 hours to drive the elimination of water and close the imidazole ring.

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Paradigm II: Radical Decarboxylative Cross-Coupling (DCC)

Overcoming the Limits of Polar Synthesis

The traditional synthesis of C-arylated saturated heterocycles (e.g., substituted morpholines or piperidines) relies on polar bond analysis. This often dictates bespoke, multistep routes involving Suzuki-Miyaura couplings followed by hydrogenation, or the use of sensitive organometallic reagents (e.g., Negishi coupling)[4].

Decarboxylative cross-coupling (DCC) fundamentally disrupts this logic. By harnessing the power of radicals, native carboxylic acids—the most versatile diversity inputs in medicinal chemistry—can be directly coupled with aryl halides[4]. The causality is elegant: extruding CO₂ from a carboxylic acid generates a transient C(sp³)-centered radical, which is rapidly captured by a transition metal catalyst to forge a new C(sp³)–C(sp²) bond[4][5].

Fe/Ni Metallaphotoredox Catalysis

While early DCC methods required the pre-activation of acids into Redox Active Esters (RAEs)[4], recent breakthroughs utilize dual iron/nickel metallaphotoredox catalysis to achieve direct decarboxylation. An inexpensive FeCl₃ cocatalyst, paired with a pyridine carboxamidine Ni catalyst, allows for the preferential coupling of aryl iodides to carboxylic acids under light irradiation[5]. This system operates with remarkably low catalyst loading (3 mol %) on the benchtop and tolerates sensitive functional groups, including aldehydes and pre-existing heterocycles[5].

Fe/Ni dual-catalyzed metallaphotoredox decarboxylative cross-coupling cycle.

Protocol: Fe/Ni Dual-Catalyzed Decarboxylative Arylation

Reagents: Heterocyclic carboxylic acid (1.5 equiv), Aryl iodide (1.0 equiv), FeCl₃ (3 mol %), Ni(cod)₂ (3 mol %), Pyridine carboxamidine ligand (3 mol %), Base (e.g., Cs₂CO₃), Photoredox solvent (e.g., DMF/THF). Step-by-Step Procedure:

-

Preparation of Catalyst Matrix: In a nitrogen-filled glovebox (to protect the Ni(0) precursor), combine Ni(cod)₂ (3 mol %) and the pyridine carboxamidine ligand (3 mol %) in dry THF. Stir for 15 minutes to pre-form the active nickel complex.

-

Reaction Assembly: To a rigorously dried photoreactor vial, add the heterocyclic carboxylic acid (1.5 equiv), aryl iodide (1.0 equiv), FeCl₃ (3 mol %), and base.

-

Initiation: Transfer the pre-formed Ni catalyst solution into the reaction vial. Seal the vial and remove it from the glovebox.

-

Photochemical Decarboxylation: Irradiate the stirring mixture with Blue LEDs (approx. 440-450 nm) at room temperature for 16–24 hours. Causality check: A cooling fan must be used to maintain ambient temperature, as thermal degradation of the radical intermediates will drastically reduce yield.

-

Quenching and Isolation: Turn off the light source, dilute the mixture with diethyl ether, and filter through a short pad of silica to remove metal salts. Concentrate the filtrate and purify via preparative HPLC or flash chromatography.

Quantitative Data & Comparative Analysis

The selection of a synthetic route depends heavily on the desired scale, available equipment, and substrate fragility. The table below summarizes the quantitative operational metrics across the methodologies discussed.

| Synthetic Methodology | Primary Application | Catalyst / Reagent | Reaction Time | Temp | Typical Yield | Ref |

| Phillips-Ladenburg | Simple Benzimidazoles | Polyphosphoric Acid / HCl | 2–6 hours | >100°C | 40–65% | [2] |

| HBTU-Promoted | Functionalized Benzimidazoles | HBTU / DIPEA | 7 hours | RT to Reflux | 75–92% | [1] |

| Microdroplet Synthesis | Ultra-fast screening | None (nESI charged droplets) | < 1 minute | Ambient | Mod–High | [3] |

| Fe/Ni Metallaphotoredox | C(sp³)-C(sp²) Heterocycle Coupling | FeCl₃ / Ni / Blue LED | 16–24 hours | Ambient | 41–68% | [5] |

Conclusion

The transformation of carboxylic acids into complex heterocycles represents a masterclass in synthetic evolution. By shifting away from harsh, brute-force dehydrations toward intelligent activation (HBTU) and radical-mediated pathways (Fe/Ni DCC), chemists can now execute late-stage functionalizations with unprecedented precision. For drug development professionals, integrating these self-validating protocols reduces step counts, preserves sensitive pharmacophores, and unlocks previously inaccessible chemical space.

References

- An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology. nih.gov.

- The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide. benchchem.com.

- Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to proton

- Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox C

- Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. nih.gov.

Sources

- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scispace.com [scispace.com]

- 4. Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Unlocking the Pharmacological Potential of Azocane-2-Carboxylic Acid Hydrochloride: A Privileged Scaffold in Peptidomimetic Drug Discovery

Executive Summary

In the landscape of modern drug discovery, the transition from planar, rigid molecules to three-dimensional, conformationally diverse scaffolds is a critical strategy for addressing challenging biological targets. Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) represents a highly specialized, unnatural 8-membered cyclic α -amino acid. As a homologue of proline and pipecolic acid, it serves as a privileged building block in peptidomimetic design. This technical guide explores the causality behind its unique physicochemical properties, its role in modulating complex enzymatic targets (such as Pin1 and BACE1), and provides a self-validating experimental protocol for incorporating this scaffold into novel therapeutic agents.

Physicochemical Profiling: The 8-Membered Ring Advantage

The selection of a core heterocyclic scaffold profoundly influences a drug candidate's solubility, permeability, and target engagement. While the 6-membered piperidine ring (pipecolic acid) is a stalwart in medicinal chemistry, it is conformationally restricted to a stable chair conformation. In contrast, the 8-membered azocane ring possesses significant conformational freedom, allowing it to access multiple low-energy states[1].

This flexibility is not merely a structural curiosity; it is the causal driver for "induced-fit" binding in deep, hydrophobic protein pockets that rigid rings cannot access. Furthermore, the two-carbon expansion from piperidine to azocane significantly alters the lipophilicity profile, which is critical for central nervous system (CNS) penetrance and membrane permeability.

Table 1: Comparative Physicochemical Properties of Cyclic α -Amino Acid Scaffolds